molecular formula C6H2Cl2FNO2 B1590951 2,3-Dichloro-4-fluoronitrobenzene CAS No. 36556-51-1

2,3-Dichloro-4-fluoronitrobenzene

Cat. No.: B1590951
CAS No.: 36556-51-1
M. Wt: 209.99 g/mol
InChI Key: QWQJCMSWGFVURH-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-fluoronitrobenzene is an aromatic compound with the molecular formula C6H2Cl2FNO2. It is characterized by the presence of two chlorine atoms, one fluorine atom, and one nitro group attached to a benzene ring. This compound is used in various chemical processes and has significant applications in scientific research and industrial production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-fluoronitrobenzene typically involves the nitration of 2,3-dichlorofluorobenzene. The nitration process is carried out using nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction conditions include maintaining a controlled temperature to ensure the selective nitration of the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The post-reaction mixture is subjected to purification steps, including distillation and crystallization, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-4-fluoronitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.

Major Products Formed:

Mechanism of Action

The primary mechanism of action of 2,3-Dichloro-4-fluoronitrobenzene involves nucleophilic aromatic substitution. The electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the substitution of chlorine or fluorine atoms by nucleophiles. This reaction proceeds through the formation of a Meisenheimer complex, where the nucleophile adds to the aromatic ring, followed by the elimination of a halide ion .

Comparison with Similar Compounds

  • 2,4-Dichloro-3-fluoronitrobenzene
  • 2,4-Difluoronitrobenzene
  • 3-Chloro-4-fluoronitrobenzene

Comparison: 2,3-Dichloro-4-fluoronitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it exhibits distinct nucleophilic substitution patterns and reduction behaviors. The presence of both chlorine and fluorine atoms, along with the nitro group, makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,3-dichloro-1-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQJCMSWGFVURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564917
Record name 2,3-Dichloro-1-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36556-51-1
Record name 2,3-Dichloro-1-fluoro-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36556-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-1-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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